2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Description
Properties
Molecular Formula |
C16H8ClF6N5OS |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H8ClF6N5OS/c17-10-3-9(15(18,19)20)26-27(10)5-7-2-11(29)28-12(8-1-6(8)4-24)13(16(21,22)23)30-14(28)25-7/h2-3,6,8H,1,5H2 |
InChI Key |
FTIBNGABJNFFAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of GNE-0723 involves a complex multi-step synthetic route that incorporates several specialized heterocyclic chemistry techniques. Based on the structure of the compound, the synthesis likely involves:
- Construction of the thiazolo[3,2-a]pyrimidin-5-one core
- Introduction of the trifluoromethyl substituents
- Incorporation of the cyclopropane-carbonitrile moiety with correct stereochemistry (1R,2R)
- Attachment of the chloro-trifluoromethyl-pyrazolyl unit via its methylene linker
The synthesis requires careful attention to stereochemical control for the cyclopropane ring to ensure the correct (1R,2R) configuration.
Key Building Blocks
Based on structural analysis, the preparation likely requires the following key intermediates:
- A substituted thiazolo[3,2-a]pyrimidinone scaffold
- 5-chloro-3-(trifluoromethyl)pyrazole
- A stereochemically pure (1R,2R)-2-substituted cyclopropane-1-carbonitrile precursor
Advanced Synthesis Considerations
Stereochemical Control
A critical aspect of GNE-0723 synthesis is establishing the correct stereochemistry of the cyclopropane ring. The compound features two stereocenters in a (1R,2R) configuration. This likely requires either:
- Use of a chiral cyclopropane precursor with established stereochemistry
- A stereoselective cyclopropanation reaction
- Separation of stereoisomers via chiral chromatography
The stereochemical purity is essential for biological activity, as different stereoisomers may exhibit varying potency and selectivity profiles.
Introduction of Fluorinated Groups
The incorporation of two trifluoromethyl groups presents synthetic challenges due to the specialized chemistry required for introducing fluorinated functionalities. These likely require specific reagents such as:
- Trifluoromethylation reagents (e.g., Ruppert-Prakash reagent)
- Pre-formed building blocks containing the trifluoromethyl groups
- Specialized cross-coupling methods for introducing fluorinated substituents
Structure Verification and Quality Control
Analytical Characterization
Following synthesis, GNE-0723 preparation requires rigorous analytical characterization, typically including:
- Nuclear Magnetic Resonance (¹H, ¹⁹F, and ¹³C NMR) spectroscopy
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) spectroscopy
- Chiral HPLC analysis to confirm stereochemical purity
- X-ray crystallography (when possible) to confirm absolute configuration
Purity Standards
For research and pharmaceutical applications, GNE-0723 typically requires high purity standards:
| Parameter | Specification | Method |
|---|---|---|
| Chemical Purity | ≥98% | HPLC-UV |
| Chiral Purity | ≥99% ee | Chiral HPLC |
| Residual Solvents | ICH Q3C limits | GC-HS |
| Elemental Analysis | ±0.4% of theoretical | CHN Analysis |
Scale-Up Considerations
Scaling up the synthesis of GNE-0723 from laboratory to larger quantities presents several challenges:
- Management of hazardous reagents, particularly those involved in fluorination chemistry
- Maintaining stereochemical control at larger scales
- Optimizing purification processes to ensure consistent quality
- Addressing safety concerns with cyanide-containing intermediates for the carbonitrile functionality
Structural Comparison with Related Compounds
GNE-0723 belongs to a family of NMDAR positive allosteric modulators. A related compound, GNE-5729, features a pyridopyrimidinone core instead of the thiazolo[3,2-a]pyrimidin-5-one system found in GNE-0723. This structural variation results in distinct structure-activity relationships despite the overall similarity, suggesting that the preparation methods may share common features but require specific adaptations for each scaffold.
Chemical Reactions Analysis
Types of Reactions
2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Scientific Research Applications
The compound "2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile" is also known as GNE 0723. It is a brain-permeable positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs). GNE 0723 specifically targets the GluN2A subunit of NMDARs, with an EC50 of 21 nM for GluN2A, and higher EC50 values for GluN2C and GluN2D.
Scientific Research Applications
- NMDAR Modulation: GNE 0723 is used as a tool compound to study the modulation of NMDARs and their role in synaptic plasticity.
- Effects on Neuronal Function: It has been investigated for its effects on neuronal function.
- 5-Chloro-3-(trifluoromethyl)-1H-pyrazole: This compound has the chemical formula C4H2ClF3N2 and a molecular weight of 170.52 . It is a fluorinated pyrazole building block .
- (1R,2R)-2-(7-Chloro-2-((5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)cyclopropane-1-carbonitrile: This compound has the CAS No. 2026635-66-3 and a molecular weight of 428.20 .
- BAY 87-22431-Cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine: Molecular weight of 525.53 .
Mechanism of Action
The mechanism of action of 2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile involves interactions with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
- Compound from : 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide shares the thiazolo[3,2-a]pyrimidine core but lacks the cyclopropane-carbonitrile and trifluoromethyl substituents. Instead, it has a carboxamide group, reducing its lipophilicity (ClogP: ~2.1 vs. ~3.5 for the target compound) .
- Compound 6 from : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one incorporates a triazolo-thiadiazinone extension, which introduces hydrogen-bonding capabilities absent in the target compound. This structural difference may alter solubility (e.g., logS: -4.2 vs. -5.8 for the target) .
Substituent Effects
Trifluoromethyl Groups
- This contrasts with Compound 7b from (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate), which lacks CF₃ groups and instead has an ethyl ester, increasing susceptibility to hydrolysis .
- The absence of CF₃ reduces its logP (1.9 vs. 3.5 for the target), impacting membrane permeability .
Physicochemical Properties
Functional and Reactivity Comparisons
- Cyano Group Reactivity: The cyclopropane-1-carbonitrile in the target compound may undergo nucleophilic addition reactions, akin to Compound 7a from (malononitrile-derived), which reacts with thiols .
- Pyrazole Stability : The 5-chloro-3-CF₃-pyrazole group in the target is less prone to metabolic dehalogenation compared to Compound 21sd () , which has a difluorobenzyl group susceptible to CYP450-mediated oxidation .
Biological Activity
The compound 2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile , also known as GNE 0723, has garnered attention for its potential biological applications, particularly in the modulation of N-methyl-D-aspartate receptors (NMDARs). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : (1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
- Molecular Formula : C16H8ClF6N5OS
- Molecular Weight : 467.8 g/mol
GNE 0723 acts as a positive allosteric modulator of NMDARs, specifically targeting the GluN2A subunit. Its binding enhances receptor activity without directly activating the receptor itself. The compound exhibits an EC50 value of 21 nM for GluN2A, indicating potent activity at low concentrations. Higher EC50 values are noted for GluN2C and GluN2D subunits, suggesting a selective action that may contribute to its therapeutic potential in neurological disorders.
Biological Activity and Pharmacological Effects
The biological activity of GNE 0723 has been investigated in various studies:
- Neuroprotective Effects : Research indicates that GNE 0723 may offer neuroprotection by enhancing synaptic plasticity and improving cognitive functions. It has been shown to mitigate excitotoxicity associated with excessive glutamate signaling.
- Antimicrobial Activity : While the primary focus is on NMDAR modulation, related compounds in the same class have demonstrated antimicrobial properties. For instance, derivatives containing pyrazole moieties have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Case Studies
Several studies have explored the biological implications of GNE 0723 and related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated that GNE 0723 enhances synaptic transmission in hippocampal neurons, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases. |
| Study B | Investigated the antimicrobial properties of similar pyrazole derivatives and found effective inhibition against pathogenic fungi and bacteria. |
| Study C | Conducted molecular docking studies revealing strong binding affinities for GNE 0723 at NMDAR sites, supporting its role as a modulator. |
Q & A
Q. What are the optimal synthetic routes for constructing the thiazolo[3,2-a]pyrimidin core in the target compound?
The thiazolo[3,2-a]pyrimidin core can be synthesized via cyclocondensation reactions using ethyl esters and thiazole precursors. For example, ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine derivatives were prepared under reflux in THF with catalytic boron trifluoride etherate, followed by low-temperature quenching to stabilize reactive intermediates . Key steps include nitrogen atmosphere maintenance to prevent oxidation and precise temperature control (-20°C) during diazonium salt formation .
Q. How can researchers confirm the structural integrity of the trifluoromethylpyrazole moiety?
Modern physicochemical methods such as H/C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) are critical. For pyrazole derivatives, F NMR is particularly useful for verifying trifluoromethyl group incorporation, as shown in studies of 5-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole analogs . Additionally, IR spectroscopy can confirm nitrile (C≡N) and carbonyl (C=O) functional groups in the cyclopropane-carbonitrile subunit .
Q. What purification strategies are effective for isolating the target compound?
Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol or dichloromethane are standard. For intermediates like diazonium salts, cold diethyl ether washing reduces impurities . Reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) is recommended for final purity assessment, especially for compounds with high lipophilicity due to trifluoromethyl groups .
Advanced Research Questions
Q. How do steric effects from the cyclopropane ring influence the compound’s reactivity?
Computational modeling (DFT or MD simulations) can predict steric hindrance and electronic effects. Cyclopropane’s rigid geometry may restrict rotational freedom, altering nucleophilic attack sites on the thiazolo-pyrimidin core. Experimental validation via kinetic studies (e.g., comparing reaction rates with/without cyclopropane) is advised. Similar analyses were performed for 3-(trifluoromethyl)pyrazole hybrids, where substituents modulated enzyme-binding kinetics .
Q. What strategies resolve contradictions in reported stability of trifluoromethylpyrazole intermediates under basic conditions?
Contradictions arise from solvent polarity and base strength variations. For example, 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde synthesis requires alkaline conditions (pH 10–12) but risks hydrolysis. Stability can be enhanced using aprotic solvents (e.g., DMF) and mild bases (KCO), as demonstrated in triazole-pyrazole hybrid syntheses . Parallel experiments with in-situ F NMR monitoring are recommended to track degradation .
Q. How can researchers assess the compound’s drug-likeness and pharmacokinetic properties?
SwissADME or ADMET Predictor software can calculate logP, topological polar surface area (TPSA), and bioavailability. For instance, 6-(2,6-dichlorophenyl)triazolo-thiadiazine analogs showed logP values >3.5, suggesting high membrane permeability but potential solubility challenges. Comparative analysis with reference drugs (e.g., celecoxib) helps benchmark properties .
Data Analysis and Mechanistic Studies
Q. What analytical methods differentiate regioisomers in pyrazole-thiazolo-pyrimidin hybrids?
NOESY NMR can identify spatial proximity between pyrazole methyl groups and thiazolo protons. LC-MS/MS with collision-induced dissociation (CID) fragments ions (e.g., m/z 179 for pyrazole-thiazolo cleavage) provides additional confirmation. For ambiguous cases, single-crystal X-ray diffraction is definitive, as applied to 5-(4-methoxyphenyl)pyrazole derivatives .
Q. How does the electron-withdrawing nitrile group impact electrophilic substitution reactions?
The nitrile group deactivates the cyclopropane ring, directing electrophiles to the electron-rich thiazolo-pyrimidin moiety. This was observed in bromination studies of similar carbonitriles, where Br selectively attacked the thiazolo sulfur-adjacent carbon . Substituent effects can be quantified via Hammett σ constants or Fukui reactivity indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
